![molecular formula C6H8Cl2S B14648251 3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene CAS No. 52444-05-0](/img/structure/B14648251.png)
3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene is an organic compound that belongs to the class of chlorinated alkenes. This compound is characterized by the presence of two chlorine atoms and a sulfanyl group attached to a propene backbone. It is used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene typically involves the chlorination of propene derivatives. One common method is the high-temperature chlorination of propylene, which produces 3-chloroprop-1-ene as an intermediate . This intermediate can then undergo further reactions to introduce the sulfanyl group and additional chlorine atoms.
Industrial Production Methods
Industrial production of this compound often utilizes the oxychlorination method, where propylene, hydrogen chloride, and oxygen react in the presence of a catalyst such as tellurium . This method is efficient for large-scale production and ensures high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is utilized in the production of resins, coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism by which 3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene exerts its effects involves interactions with various molecular targets. The chlorine atoms and sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative states .
Comparison with Similar Compounds
Similar Compounds
3-Chloroprop-1-ene: A simpler chlorinated alkene used as an intermediate in organic synthesis.
3-Chloro-2-methylpropene: Another chlorinated alkene with similar reactivity but different substitution patterns.
Properties
CAS No. |
52444-05-0 |
|---|---|
Molecular Formula |
C6H8Cl2S |
Molecular Weight |
183.10 g/mol |
IUPAC Name |
3-chloro-2-(3-chloroprop-1-en-2-ylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H8Cl2S/c1-5(3-7)9-6(2)4-8/h1-4H2 |
InChI Key |
LKAHGAWUTQHQCB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCl)SC(=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)


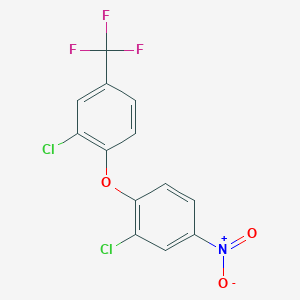
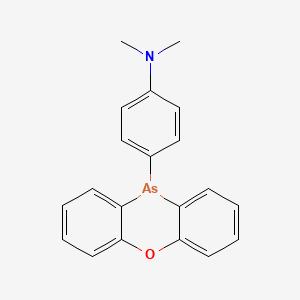
![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)
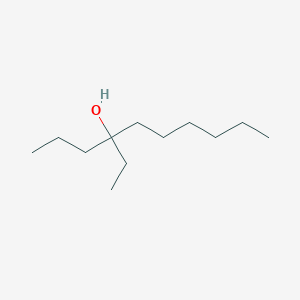
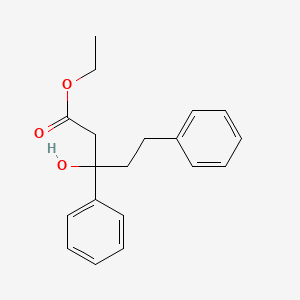

![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)

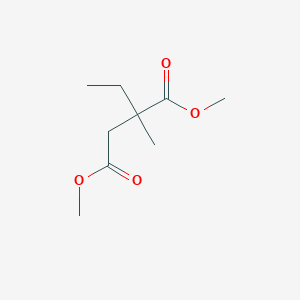
![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
